molecular formula C16H13N3O3 B4045436 3(4H)-Quinazolineacetamide, N-(4-hydroxyphenyl)-4-oxo- CAS No. 591213-29-5

3(4H)-Quinazolineacetamide, N-(4-hydroxyphenyl)-4-oxo-

Cat. No.: B4045436
CAS No.: 591213-29-5
M. Wt: 295.29 g/mol
InChI Key: WJJCTTAYVMYDFC-UHFFFAOYSA-N
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Description

3(4H)-Quinazolineacetamide, N-(4-hydroxyphenyl)-4-oxo- is a useful research compound. Its molecular formula is C16H13N3O3 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-hydroxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is 295.09569129 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3(4H)-Quinazolineacetamide, N-(4-hydroxyphenyl)-4-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(4H)-Quinazolineacetamide, N-(4-hydroxyphenyl)-4-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antiprotozoal Activities

Research has shown that quinoxaline derivatives, including those related to N-(4-hydroxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, exhibit promising antimicrobial and antiprotozoal activities. These compounds have been tested in vitro and in vivo against a variety of pathogens, displaying significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities. Such findings underscore the potential of these compounds in developing new treatments for infectious diseases (Patel et al., 2017).

Analgesic Properties

Another study explored the synthesis and analgesic activity of quinazolinone derivatives, highlighting their significant analgesic effects in mice models. This research indicates the potential therapeutic applications of these compounds in pain management (Osarumwense Peter Osarodion, 2023).

Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity

Quinazoline and acetamide derivatives have been synthesized and evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities. These compounds showed significant curative activity in models of acetic acid-induced ulcer, demonstrating their potential as therapeutic agents for treating peptic ulcers and ulcerative colitis (Alasmary et al., 2017).

Antidepressant and Anxiolytic Effects

Research into acetanilide derivatives of quinazoline has identified compounds with pronounced anxiolytic, antiphobic, and antidepressant activities. These findings suggest the potential for developing new psychotropic medications based on quinazoline derivatives (Tyurenkov et al., 2013).

Electrochemical Sensing Applications

Quinazolinone compounds have also been utilized in developing electrochemical sensors. For instance, a novel sensor based on quinazolinone modified multiwall carbon nanotubes demonstrated potent and persistent electron mediating behavior, offering new avenues for the simultaneous determination of various compounds in biological and pharmaceutical samples (Karimi-Maleh et al., 2014).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3(4H)-Quinazolineacetamide, N-(4-hydroxyphenyl)-4-oxo- are intriguing. It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

3(4H)-Quinazolineacetamide, N-(4-hydroxyphenyl)-4-oxo- has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specifics of these effects are still being studied.

Molecular Mechanism

The molecular mechanism of action of 3(4H)-Quinazolineacetamide, N-(4-hydroxyphenyl)-4-oxo- is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3(4H)-Quinazolineacetamide, N-(4-hydroxyphenyl)-4-oxo- change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3(4H)-Quinazolineacetamide, N-(4-hydroxyphenyl)-4-oxo- vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3(4H)-Quinazolineacetamide, N-(4-hydroxyphenyl)-4-oxo- is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3(4H)-Quinazolineacetamide, N-(4-hydroxyphenyl)-4-oxo- within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-12-7-5-11(6-8-12)18-15(21)9-19-10-17-14-4-2-1-3-13(14)16(19)22/h1-8,10,20H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJCTTAYVMYDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217865
Record name N-(4-Hydroxyphenyl)-4-oxo-3(4H)-quinazolineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591213-29-5
Record name N-(4-Hydroxyphenyl)-4-oxo-3(4H)-quinazolineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591213-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Hydroxyphenyl)-4-oxo-3(4H)-quinazolineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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